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Abstract

PF-06815189 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme
that plays a critical role in cyclic nucleotide signaling. This document provides a comprehensive
overview of the discovery, mechanism of action, and preclinical development of PF-06815189.
It details the innovative use of late-stage microsomal oxidation to overcome drug-drug
interaction liabilities of a lead compound, leading to the identification of PF-06815189. This
guide includes a compilation of key in vitro and in vivo data, detailed experimental protocols,
and visualizations of the relevant signaling pathways and experimental workflows to serve as a
technical resource for researchers in the field of drug discovery and development.

Introduction

Phosphodiesterase 2A (PDE2A) is a dual-substrate enzyme that hydrolyzes both cyclic
adenosine monophosphate (CAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The
activity of PDE2A is allosterically activated by cGMP, which increases the rate of cAMP
hydrolysis.[2] This positions PDE2A as a key regulator in the crosstalk between cAMP and
cGMP signaling pathways.[1][2] Inhibition of PDE2A has been explored as a therapeutic
strategy for a variety of central nervous system disorders, including cognitive impairments and
psychosis, by potentiating cyclic nucleotide signaling in the brain.[3][4]
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The development of PDE2A inhibitors has been challenged by the need for high potency,
selectivity over other PDE families, and favorable pharmacokinetic properties, including
minimal risk of drug-drug interactions (DDIs). This guide focuses on PF-06815189, a novel
PDEZ2A inhibitor developed by Pfizer, which emerged from a lead optimization program that
successfully addressed DDI risks through a late-stage functionalization strategy.[5][6][7]

Discovery of PF-06815189

The discovery of PF-06815189 stemmed from the optimization of a potent triazinone lead
compound (compound 1). While compound 1 demonstrated high affinity for PDE2A, it also
exhibited significant metabolism by cytochrome P450 (CYP) enzymes, posing a high risk for
clinical drug-drug interactions.[5][7] To mitigate this liability, a late-stage oxidation strategy
using liver microsomes was employed to introduce polarity and reduce CYP metabolism.[5][7]

Incubation of the lead compound with non-human primate (NHP) liver microsomes led to the
identification of several hydroxylated metabolites. One of these metabolites, PF-06815189
(compound 2), which features a hydroxymethyl group, retained the high potency of the parent
compound while demonstrating a significantly improved metabolic profile.[5][7]

Chemical Synthesis

Following its identification, a scalable chemical synthesis for PF-06815189 was developed. The
synthesis involved a multi-step process culminating in the introduction of the key hydroxymethyl

group.[5]

Mechanism of Action and Signaling Pathway

PF-06815189 exerts its pharmacological effect by directly inhibiting the catalytic activity of the
PDE2A enzyme. By blocking PDE2A, PF-06815189 prevents the breakdown of cAMP and
cGMP, leading to an accumulation of these second messengers within the cell. The cGMP-
dependent activation of PDE2A's cAMP hydrolytic activity means that in the presence of a
PDEZ2A inhibitor, cGMP can no longer stimulate the degradation of CAMP. This results in a
potentiation of both cGMP and, indirectly, CAMP signaling pathways.

I/l Edges NO -> sGC [label="Activates"]; Receptor -> AC [label="Activates"]; sGC -> cGMP
[label="Synthesizes"]; AC -> cAMP [label="Synthesizes"]; cGMP -> PDE2A
[label="Allosterically\nActivates", style=dashed]; CAMP -> PDE2A; PDE2A -> cGMP
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[label="Hydrolyzes", dir=back]; PDE2A -> cAMP [label="Hydrolyzes", dir=back]; PF06815189 -
> PDE2A [label="Inhibits", arrowhead=tee]; cGMP -> PKG [label="Activates"]; CAMP -> PKA
[label="Activates"]; PKG -> Cellular_Response; PKA -> Cellular_Response; } .dot Caption:
PDE2A Signaling Pathway and Inhibition by PF-06815189.

Quantitative Data

The following tables summarize the key quantitative data for PF-06815189 and its lead
compound precursor.

Table 1: In Vitro Potency and Physicochemical

Properties

Compound PDE2A IC50 (nM) CLogP TPSA (A3
Lead Compound (1) 0.6 3.1 86
PF-06815189 (2) 0.4 2.2 106

Data sourced from
Stepan et al., 2018.[5]

[7]

ble 2: In Vi bolic Stabil

Human Liver Microsomal Clearance

Compound )
(ML/min/mg)

Lead Compound (1) 134

PF-06815189 (2) 22

Data sourced from Stepan et al., 2018.[5][7]

Table 3: In Vivo Pharmacokinetics in Preclinical Species
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CL

Species i ) Vdss (L/kg) t1/2 (h) F (%) % Urine
(mL/min/kg)

Rat 18 1.3 11 100 52

Dog 1.3 0.4 4.8 79 48

NHP 4.0 0.8 3.6 61 26

CLp: Plasma

Clearance;

Vdss: Volume
of Distribution
at Steady
State; t1/2:
Half-life; F:
Bioavailability
. Data
sourced from
Stepan et al.,
2018.[6]

Experimental Protocols

Late-Stage Microsomal Oxidation

The lead compound 1 was incubated at 37°C in a phosphate buffer (pH 7.4) containing non-

human primate liver microsomes and the NADPH-regenerating system (NRS) co-factor. The

reaction was monitored over time, and the formation of metabolites was analyzed by liquid

chromatography-mass spectrometry (LC-MS). The hydroxylated metabolite, PF-06815189, was

isolated and its structure confirmed by nuclear magnetic resonance (NMR) spectroscopy.[5][7]
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PDE2A Enzyme Inhibition Assay

The inhibitory activity of PF-06815189 against human PDE2A was determined using a standard
in vitro phosphodiesterase assay. The assay measures the conversion of a fluorescently
labeled cAMP or cGMP substrate to its corresponding monophosphate by the PDE2A enzyme.
The IC50 value was calculated from the concentration-response curve of the inhibitor.

In Vitro Metabolic Stability Assay

The metabolic stability of PF-06815189 was assessed by incubating the compound with human
liver microsomes in the presence of NADPH. The disappearance of the parent compound over
time was monitored by LC-MS, and the in vitro half-life and intrinsic clearance were calculated.

In Vivo Pharmacokinetic Studies

Pharmacokinetic parameters of PF-06815189 were determined in rat, dog, and non-human
primate. The compound was administered intravenously and orally to assess clearance,
volume of distribution, half-life, and oral bioavailability. Plasma concentrations of PF-06815189
were measured at various time points using LC-MS/MS. Urine was also collected to determine
the extent of renal clearance.[6]

Conclusion

The discovery and development of PF-06815189 exemplifies a successful application of late-
stage functionalization to address a critical drug metabolism liability. By employing microsomal
oxidation, a metabolite was identified that retained high potency for PDE2A while exhibiting
significantly improved pharmacokinetic properties and a reduced risk of drug-drug interactions.
The favorable preclinical profile of PF-06815189 makes it a valuable tool for further
investigating the therapeutic potential of PDE2A inhibition and a promising candidate for clinical
development. This technical guide provides a comprehensive resource for researchers
interested in the science and strategy behind the development of this novel PDE2A inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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